molecular formula C21H18Cl2N2O B11961609 N,N-Dibenzyl-N'-(2,3-dichlorophenyl)urea CAS No. 86764-47-8

N,N-Dibenzyl-N'-(2,3-dichlorophenyl)urea

Cat. No.: B11961609
CAS No.: 86764-47-8
M. Wt: 385.3 g/mol
InChI Key: GFTWLOULAOIFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O It is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea typically involves the reaction of N,N-dibenzylamine with 2,3-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-N’-(2,4-dichlorophenyl)urea
  • N,N-Dibenzyl-N’-(3,4-dichlorophenyl)urea
  • N,N-Dibenzyl-N’-(2,5-dichlorophenyl)urea

Uniqueness

N,N-Dibenzyl-N’-(2,3-dichlorophenyl)urea is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. The presence of two benzyl groups also contributes to its distinct chemical properties compared to other urea derivatives.

Properties

CAS No.

86764-47-8

Molecular Formula

C21H18Cl2N2O

Molecular Weight

385.3 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,3-dichlorophenyl)urea

InChI

InChI=1S/C21H18Cl2N2O/c22-18-12-7-13-19(20(18)23)24-21(26)25(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,24,26)

InChI Key

GFTWLOULAOIFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.